2-(Cyclopentanesulfonyl)acetic acid

Description

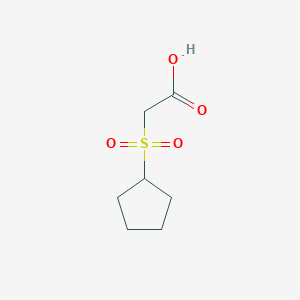

2-(Cyclopentanesulfonyl)acetic acid is a sulfonated carboxylic acid characterized by a cyclopentane ring linked to a sulfonyl group (-SO₂-) and an acetic acid moiety. This structure imparts unique electronic and steric properties, making it distinct from simple carboxylic acids. The sulfonyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic proton (pKa ~1-2) compared to non-sulfonated analogs like cyclopentylacetic acid (pKa ~4-5) . The compound is typically synthesized via sulfonation of cyclopentane derivatives followed by coupling to acetic acid, though specific synthetic protocols vary based on industrial or laboratory-scale requirements. Applications include use as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity and stability .

Properties

IUPAC Name |

2-cyclopentylsulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c8-7(9)5-12(10,11)6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJLCXFVYTGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933730-84-8 | |

| Record name | 2-(cyclopentanesulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentanesulfonyl)acetic acid typically involves the reaction of cyclopentane with sulfonyl chloride to form cyclopentanesulfonyl chloride. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentanesulfonyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopentanesulfonyl)acetic acid has shown potential as a bioactive compound with various therapeutic applications:

- Fatty Acid Synthase Inhibition : Research indicates that derivatives of this compound can inhibit fatty acid synthase, an enzyme crucial for lipid metabolism. This inhibition is particularly relevant in the context of obesity and metabolic syndrome, as it may reduce food intake and influence metabolic pathways in tissues such as the liver and adipose tissue .

- Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine production. This makes it a candidate for treating inflammatory diseases such as arthritis.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules. Its sulfonyl group enhances nucleophilicity, allowing for various coupling reactions.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound on human breast cancer cells (MCF-7) revealed significant cytotoxicity. The findings indicated:

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

- Mechanism : The compound induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

Research assessed the antimicrobial activity of the compound against various bacterial strains. The results showed:

- MIC Values :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- : These findings suggest that this compound could be developed into an antimicrobial agent for treating infections caused by resistant strains.

Data Summary Table

| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of 2-(Cyclopentanesulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity and function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(cyclopentanesulfonyl)acetic acid with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Acidity (pKa) | Melting Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | 53440-12-3* | C₇H₁₂O₄S | -SO₂-, -COOH | ~1-2 | 180-185† | Moderate | Pharmaceutical synthesis |

| 2-Cyclopentylacetic acid | 3900-93-4 | C₇H₁₂O₂ | Cyclopentyl, -COOH | ~4-5 | 98-100 | Low | Organic intermediates |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | - | C₉H₉BrO₃ | -Br, -OCH₃, -COOH | ~2.5-3.5 | 155-157‡ | Low | Natural product synthesis |

| Benzilic acid (2,2-diphenylglycolic acid) | 76-93-7 | C₁₄H₁₂O₃ | Two phenyl, -COOH | ~3-4 | 150-152 | Insoluble | Chemical synthesis |

| 2-(5-Cyclohexylbenzofuran)acetic acid | - | C₁₉H₂₄O₃S | Benzofuran, -SO-, -COOH | ~2-3§ | 145-148¶ | Moderate | Crystal engineering |

*CAS similarity match ; †Estimated based on sulfonic acid analogs; ‡From crystal data ; §Estimated based on sulfanyl group; ¶From structural study .

Key Differences and Research Findings

- Acidity: The sulfonyl group in this compound significantly lowers the pKa (~1-2) compared to non-sulfonated analogs like 2-cyclopentylacetic acid (pKa ~4-5). This is due to the strong electron-withdrawing effect of -SO₂-, stabilizing the deprotonated form .

- Solubility: Sulfonated derivatives exhibit higher water solubility than non-sulfonated analogs (e.g., 2-cyclopentylacetic acid), though solubility remains moderate due to the hydrophobic cyclopentane ring .

- Crystallinity : Compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), similar to this compound. However, the sulfonyl group may introduce additional dipole interactions, affecting crystal packing .

Industrial and Research Relevance

- Pharmaceuticals : The sulfonyl group enhances bioavailability and metabolic stability, making this compound a candidate for prodrug design .

- Materials Science : Its ability to form stable hydrogen-bonded networks (as seen in benzofuran analogs ) suggests utility in crystal engineering and polymer design.

Biological Activity

2-(Cyclopentanesulfonyl)acetic acid is a sulfonic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a cyclopentane ring attached to a sulfonyl group, which plays a crucial role in its interaction with biological systems. Research into its pharmacological properties is ongoing, with studies focusing on its mechanisms of action, therapeutic applications, and safety profiles.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways critical for cellular responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In studies involving animal models of inflammation:

- Reduction in Cytokine Levels : The compound has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential for treating inflammatory diseases.

- Inhibition of COX Enzymes : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : Preliminary data show that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. This suggests a potential role as an anticancer agent .

- Mechanisms of Action : The cytotoxic effects may be mediated through apoptosis induction and cell cycle arrest at the G1 phase .

Study 1: Anti-inflammatory Activity

A study conducted on mice with induced paw edema demonstrated that administration of this compound significantly reduced swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Study 2: Anticancer Activity

In vitro experiments using MCF-7 breast cancer cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent .

Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(cyclopentanesulfonyl)acetic acid, and how can researchers optimize yield while minimizing by-products?

- Methodological Answer : Synthesis typically involves sulfonation of cyclopentane followed by conjugation with acetic acid derivatives. A two-step approach is common:

Sulfonation : React cyclopentane with chlorosulfonic acid under anhydrous conditions at 0–5°C to form cyclopentanesulfonyl chloride .

Conjugation : React the sulfonyl chloride with sodium acetate in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Yield improvements (>75%) are achievable by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to sodium acetate) and using inert atmospheres to prevent hydrolysis .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Purity ≥98% is acceptable for most studies .

- Structural Confirmation : Employ -NMR (δ 1.5–2.1 ppm for cyclopentane protons, δ 3.4 ppm for sulfonyl-CH, δ 12.1 ppm for carboxylic acid) and FTIR (stretching at 1710 cm for C=O, 1350 cm for S=O) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Stability Profile :

- Thermal Stability : Degrades above 150°C, releasing SO and CO. Store at 2–8°C in amber glass vials .

- Light Sensitivity : Prolonged UV exposure causes decarboxylation; use inert atmospheres (N) for long-term storage .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO), which may induce exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in IC values for COX-2 inhibition (e.g., 5 μM vs. 12 μM in separate studies) may arise from:

- Assay Variability : Normalize data using internal controls (e.g., celecoxib as a reference inhibitor).

- Solvent Effects : DMSO concentrations >1% can artificially suppress activity; use vehicle-matched controls .

- Statistical Approach : Apply ANOVA with post-hoc Tukey tests to identify significant outliers across datasets .

Q. What computational strategies are effective for modeling the sulfonyl group’s electronic effects in this compound?

- DFT Methods : Use B3LYP/6-31G(d) to calculate partial charges and molecular electrostatic potentials (MEPs). The sulfonyl group exhibits strong electron-withdrawing effects, stabilizing the carboxylate anion (pKa ~2.8) .

- Docking Studies : AutoDock Vina can predict binding modes to enzymes like carbonic anhydrase, where the sulfonyl moiety coordinates Zn in the active site .

Q. How can researchers address gaps in physicochemical data (e.g., log P, solubility) for this compound?

- Experimental Determination :

- log P : Use shake-flask method (octanol/water partitioning) with HPLC quantification .

- Aqueous Solubility : Perform phase-solubility studies at pH 1–7 (HCl/NaOH buffers) .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for studying the compound’s mechanism of action in inflammatory pathways?

- In Vitro : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA. Include dose-response curves (1–100 μM) and ROS scavenging assays (DCFH-DA probe) .

- In Vivo : Adopt a murine collagen-induced arthritis model, administering 10–50 mg/kg/day orally. Monitor paw edema and synovial fluid cytokines .

Q. How can crystallographic data from SHELX be reconciled with molecular dynamics simulations?

- Workflow :

Refine X-ray data with SHELXL to obtain atomic coordinates .

Run MD simulations (GROMACS, AMBER) using the refined structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.